5-Amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2(1h)-one

Description

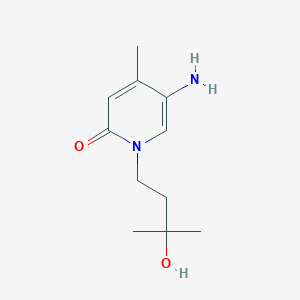

5-Amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a 3-hydroxy-3-methylbutyl substituent at the N1 position, a methyl group at C4, and an amino group at C3.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2-one |

InChI |

InChI=1S/C11H18N2O2/c1-8-6-10(14)13(7-9(8)12)5-4-11(2,3)15/h6-7,15H,4-5,12H2,1-3H3 |

InChI Key |

HCFQUOOPHDRQMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CCC(C)(C)O |

Origin of Product |

United States |

Biological Activity

5-Amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2(1H)-one, often referred to as compound 1506219-21-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₂

- CAS Number : 1506219-21-1

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.

- Receptor Modulation : It acts as a modulator for various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Biological Assays and Findings

Several studies have assessed the biological activity of this compound using various assays:

Table 1: Summary of Biological Assays

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly protected against glutamate-induced toxicity. The mechanism was attributed to its ability to modulate calcium influx and reduce reactive oxygen species (ROS) production.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, the compound exhibited a marked reduction in pro-inflammatory cytokines. This suggests potential application in treating conditions characterized by chronic inflammation.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained biological activity. Toxicity assessments reveal that it has a low toxicity profile at therapeutic doses, making it a candidate for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

The 3-hydroxy-3-methylbutyl group is a critical structural feature. Below is a comparative analysis with similar compounds:

Table 1: Substituent and Molecular Comparison

Patent and Industrial Relevance

The 3-hydroxy-3-methylbutyl moiety appears in patented compounds targeting neurological and oncological pathways (), suggesting its utility in drug design. For example, this substituent is incorporated into D1 PAM I, a dopamine receptor modulator .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2(1H)-one?

- Methodological Answer : The compound is synthesized via multi-step reactions, including hydrolysis, condensation, and functional group modifications. For example, intermediates such as 4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives are synthesized first, followed by coupling with 3-hydroxy-3-methylbutyl groups using reagents like acetic anhydride or aromatic amines. Key steps involve optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side products, as seen in analogous pyrazolopyrimidine syntheses . Patent data also highlight the use of chiral catalysts for stereochemical control during alkylation steps .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : and NMR identify substituents (e.g., 3-hydroxy-3-methylbutyl groups) via chemical shifts (e.g., δH 1.44–1.34 for methyl protons) and HMBC correlations .

- Mass Spectrometry (MS) : High-resolution QTOF-MS confirms molecular formulas (e.g., [M+H]+ peaks), while MS/MS fragments reveal hydroxylated prenyl groups or methyl substituents .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles for stereochemical validation .

Q. What pharmacological activities have been studied for this compound?

- Methodological Answer : Biological evaluation includes:

- Antibacterial/Antioxidant Assays : Disk diffusion methods and DPPH radical scavenging tests quantify activity, with IC50 values compared to controls like ciprofloxacin .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., DNA gyrase), guided by structure-activity relationships (SAR) of pyridinone derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved during structural analysis?

- Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- 2D NMR Techniques : HSQC and HMBC maps clarify connectivity (e.g., distinguishing 3-hydroxy-3-methylbutyl from 2-hydroxy-3-methylbutenyl groups) .

- Isotopic Labeling : - or -labeled precursors trace ambiguous signals.

- Complementary MS/MS : Fragment ion patterns differentiate isomers (e.g., m/z 165.0182 for PPAPs vs. m/z 177.0182 for xanthones) .

Q. What experimental design considerations are critical for isolating this compound from complex mixtures?

- Methodological Answer : Isolation requires:

- UPLC-PDA-QTOFMS Guidance : Pre-screening extracts for target molecular ions (e.g., m/z 447 for C24H30O8) reduces purification steps .

- Chromatography Optimization : MCI gel and Sephadex LH-20 columns separate polar/non-polar analogs, while preparative HPLC with C18 phases resolves stereoisomers .

- Stability Monitoring : Avoid decomposition by maintaining inert atmospheres (N2) and low temperatures during isolation .

Q. How are SAR studies designed for derivatives of this compound?

- Methodological Answer : SAR frameworks involve:

- Functional Group Variation : Substituents (e.g., halogenation at C-5, alkyl chain length modifications) are systematically introduced via Suzuki coupling or nucleophilic substitution .

- Bioisosteric Replacement : Replacing the pyridinone ring with pyrimidinone or triazole analogs assesses activity retention.

- In Silico Screening : QSAR models predict pharmacokinetic properties (e.g., LogP, solubility) using software like Schrödinger .

Data Analysis and Interpretation

Q. How are crystallographic data processed to resolve ambiguities in molecular conformation?

- Methodological Answer : SHELX software refines structures by:

- Twinned Data Handling : Using HKLF5 format for overlapping reflections in macromolecular crystals .

- Hydrogen Bonding Networks : Distance-angle restraints (e.g., O–H···N interactions) are applied to stabilize 3-hydroxy-3-methylbutyl group orientations .

Q. What statistical methods validate biological activity data in dose-response studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.